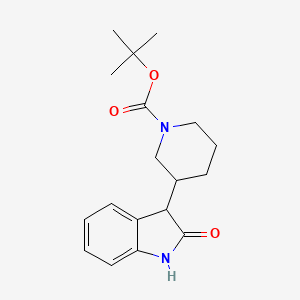

tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 3-(2-oxo-1,3-dihydroindol-3-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-18(2,3)23-17(22)20-10-6-7-12(11-20)15-13-8-4-5-9-14(13)19-16(15)21/h4-5,8-9,12,15H,6-7,10-11H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCXILHDJLTTKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

Piperidine Ring Formation: The piperidine ring is usually constructed via cyclization reactions involving appropriate precursors.

Coupling of Indole and Piperidine Rings: The indole and piperidine rings are coupled using suitable reagents and catalysts under controlled conditions to form the desired compound.

tert-Butyl Protection: The tert-butyl group is introduced to protect the carboxylate functionality during the synthesis.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed on the carbonyl group of the indole ring to yield reduced products.

Substitution: The compound can participate in substitution reactions, especially at the piperidine ring, to introduce different functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate, which can be further explored for their biological activities.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following chemical formula: . Its structure features a piperidine ring, which is known for its versatility in medicinal chemistry, combined with an indoline moiety that contributes to its biological activity.

Scientific Research Applications

-

Medicinal Chemistry

- Drug Development : The compound serves as a scaffold for the development of new pharmaceuticals. Its structure allows for modifications that can enhance bioactivity and selectivity against specific biological targets.

- Beta-Lactamase Inhibition : Research indicates that derivatives of similar piperidine compounds can act as inhibitors of beta-lactamase enzymes, which are responsible for antibiotic resistance. This suggests potential applications in treating bacterial infections when used alongside beta-lactam antibiotics .

-

Synthetic Intermediates

- Synthesis of Complex Molecules : tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate can be used as an intermediate in the synthesis of more complex drug-like molecules. Its functional groups can facilitate further chemical transformations, leading to the development of novel therapeutic agents .

-

Biological Activity

- Anticancer Properties : Preliminary studies have suggested that compounds with indoline structures exhibit anticancer activity. The incorporation of the piperidine ring may enhance this activity, making it a candidate for further investigation in cancer research .

- Neuropharmacology : The piperidine moiety is also associated with neuroactive compounds. Research into derivatives may reveal potential applications in treating neurological disorders, leveraging its ability to interact with neurotransmitter systems.

Synthesis and Characterization

A study published in a peer-reviewed journal detailed the synthesis of this compound through a multi-step process involving cyclization reactions. The resulting compound was characterized using NMR and mass spectrometry, confirming its structure and purity .

Biological Evaluation

In vitro assays demonstrated that derivatives of this compound exhibited significant inhibition against certain cancer cell lines. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest, warranting further exploration into its anticancer potential .

Patent Applications

Several patents highlight the utility of piperidine derivatives as beta-lactamase inhibitors, emphasizing the strategic importance of compounds like this compound in pharmaceutical formulations aimed at overcoming antibiotic resistance .

Wirkmechanismus

The mechanism of action of tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the alteration of cellular processes, such as cell proliferation, apoptosis, and signal transduction. The exact molecular targets and pathways depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Structural Isomers and Positional Variants

tert-Butyl 4-(2-oxoindolin-3-yl)piperidine-1-carboxylate (CAS: 228111-39-5)

tert-Butyl 3-(2-oxoindolin-3-yl)pyrrolidine-1-carboxylate (CAS: 1160248-27-0)

Functional Group Variants

tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate

tert-Butyl 4-(3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)phenyl)piperidine-1-carboxylate

Substituent-Modified Analogs

(±)-tert-Butyl 3-(4-Fluorostyryl)piperidine-1-carboxylate

- Structure : Fluorinated styryl group at the 3-position.

- Synthesized in 56% yield via Wittig reactions .

tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate (CAS: 193274-82-7)

- Structure : Benzyl and oxo groups.

- Similarity Score : 0.97 (vs. target compound). The benzyl group may improve binding to hydrophobic pockets in enzymes .

Key Research Findings and Implications

- Stereoelectronic Effects : The oxoindolin group’s planar structure may facilitate π-π stacking with aromatic residues in proteins, while tetrazole analogs leverage hydrogen bonding for enzyme inhibition .

- Synthetic Accessibility : Styryl-substituted derivatives (e.g., (±)-tert-Butyl 3-(4-Fluorostyryl)piperidine-1-carboxylate) are synthesized with moderate yields (~50–60%), suggesting challenges in introducing bulky substituents .

- Therapeutic Potential: The tetrazole variant’s antidiabetic activity highlights the impact of bioisosteric replacements on pharmacological profiles .

Biologische Aktivität

tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate is a synthetic organic compound categorized as an indole derivative. It possesses a unique structural framework that includes a piperidine ring and an indole moiety, making it a promising candidate in medicinal chemistry and drug discovery. The compound is noted for its diverse biological activities, which are attributed to its ability to interact with various molecular targets within biological systems.

Chemical Structure and Properties

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl 3-(2-oxo-1,3-dihydroindol-3-yl)piperidine-1-carboxylate |

| Molecular Formula | C18H24N2O3 |

| CAS Number | 1160248-23-6 |

| Molecular Weight | 316.40 g/mol |

| InChI Key | HXCXILHDJLTTKB-UHFFFAOYSA-N |

The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of numerous derivatives with potentially enhanced biological activities.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate cellular processes such as:

- Cell Proliferation : Inhibition or stimulation of cell growth depending on the target.

- Apoptosis : Induction of programmed cell death in cancer cells.

- Signal Transduction : Modulation of signaling pathways that regulate various cellular functions.

Case Studies and Research Findings

- Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties by targeting specific kinases involved in cancer cell proliferation. A study demonstrated that derivatives of this compound inhibited the growth of several cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

- Neuroprotective Effects : Another study explored the neuroprotective effects of indole derivatives, including this compound, against neurodegenerative diseases. The findings revealed that these compounds could reduce oxidative stress and inflammation in neuronal cells, highlighting their potential in treating conditions like Alzheimer's disease.

- Antimicrobial Properties : Laboratory tests have shown that this compound exhibits antimicrobial activity against various bacterial strains. This property makes it a candidate for further development into novel antimicrobial agents.

Comparative Biological Activity Table

| Compound | Anticancer Activity | Neuroprotective Effects | Antimicrobial Properties |

|---|---|---|---|

| This compound | Significant | Moderate | Positive |

| Similar Indole Derivative A | High | Low | Negative |

| Similar Indole Derivative B | Moderate | High | Moderate |

Q & A

Q. What are the typical synthetic routes for tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate?

The synthesis generally involves multi-step reactions, starting with the formation of the indolin-2-one core followed by piperidine ring functionalization. A common approach includes:

- Step 1 : Condensation of indole derivatives with carbonyl sources to form the 2-oxoindoline scaffold.

- Step 2 : Introduction of the piperidine moiety via nucleophilic substitution or Buchwald-Hartwig coupling.

- Step 3 : Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups under anhydrous conditions with catalysts like DMAP . Reaction optimization often involves monitoring intermediates via TLC and adjusting solvent polarity (e.g., DCM or THF) to improve yields.

Q. Which spectroscopic techniques are critical for structural confirmation?

Key methods include:

- NMR : H and C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl) and piperidine/indoline ring protons.

- IR : Peaks at ~1700 cm confirm the carbonyl groups (Boc and oxoindoline).

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., [M+H] for CHNO: expected m/z 316.18) .

Q. What safety precautions are essential during handling?

- Use PPE (gloves, goggles) due to potential acute toxicity (Category 4 for oral/dermal/inhalation hazards) .

- Work in a fume hood to avoid inhalation of fine powders.

- Store in airtight containers under inert gas (N) to prevent Boc group hydrolysis .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for this compound?

Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent selection and catalyst design. For example:

Q. How to resolve contradictions in reported synthetic yields?

Discrepancies often arise from:

- Catalyst Purity : Residual moisture in DMAP reduces Boc protection efficiency.

- Steric Hindrance : Bulky substituents on indoline may slow piperidine coupling. Mitigation strategies:

- Compare anhydrous vs. ambient conditions.

- Use alternative coupling agents (e.g., EDC/HOBt) for sterically hindered intermediates .

Q. What strategies ensure stereochemical fidelity during synthesis?

- Chiral HPLC : Separates enantiomers post-synthesis.

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during piperidine-indoline bond formation.

- X-ray Crystallography : Confirms absolute configuration of crystalline intermediates .

Q. How to assess biological activity in vitro?

- Target Binding Assays : Use fluorescence polarization or SPR to measure affinity for kinases or GPCRs.

- Cellular Uptake : LC-MS quantifies intracellular concentrations after incubation.

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) at varying concentrations (1–100 µM) .

Q. What methods elucidate structure-activity relationships (SAR)?

- Analog Synthesis : Modify the indoline (e.g., halogen substitution) or piperidine (e.g., N-methylation).

- Molecular Docking : Predict binding modes to targets like Aurora kinases.

- Pharmacophore Modeling : Identifies critical functional groups (e.g., Boc for solubility, oxoindoline for H-bonding) .

Q. How to scale up synthesis while maintaining safety?

- Toxicity Mitigation : Use closed systems to minimize exposure to Category 4 hazards .

- Exothermicity Control : Gradual reagent addition and temperature monitoring (e.g., during Boc deprotection with TFA).

- Waste Management : Neutralize acidic byproducts before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.